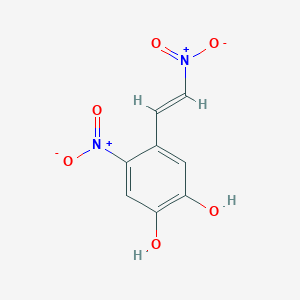
3,4-Dihydroxy-6-nitro-beta-nitrovinylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydroxy-6-nitro-beta-nitrovinylbenzene is an organic compound with the molecular formula C8H6N2O6 and a molecular weight of 226.14 g/mol This compound is characterized by the presence of two hydroxyl groups, a nitro group, and a nitrovinyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxy-6-nitro-beta-nitrovinylbenzene typically involves the nitration of a suitable precursor compound. One common method is the nitration of 3,4-dihydroxybenzaldehyde using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction: 3,4-dihydroxybenzaldehyde is treated with a mixture of concentrated nitric acid and sulfuric acid at a temperature of around 0-5°C.
Isolation: The reaction mixture is then poured into ice-cold water to precipitate the product.
Purification: The crude product is filtered, washed with water, and recrystallized from an appropriate solvent to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to maintain precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroxy-6-nitro-beta-nitrovinylbenzene undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The nitrovinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic medium.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with nucleophiles.
Scientific Research Applications
3,4-Dihydroxy-6-nitro-beta-nitrovinylbenzene has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dihydroxy-6-nitro-beta-nitrovinylbenzene involves its interaction with specific molecular targets and pathways. The hydroxyl and nitro groups play a crucial role in its reactivity and biological activity. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can interact with cellular components. Additionally, the nitrovinyl group can participate in nucleophilic addition reactions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxybenzaldehyde: Lacks the nitro and nitrovinyl groups.
3,4-Dihydroxy-5-nitrobenzaldehyde: Contains a nitro group but lacks the nitrovinyl group.
4-Nitrocatechol: Contains a nitro group but lacks the nitrovinyl group.
Uniqueness
3,4-Dihydroxy-6-nitro-beta-nitrovinylbenzene is unique due to the presence of both nitro and nitrovinyl groups, which impart distinct chemical and biological properties
Properties
Molecular Formula |
C8H6N2O6 |
|---|---|
Molecular Weight |
226.14 g/mol |
IUPAC Name |
4-nitro-5-[(E)-2-nitroethenyl]benzene-1,2-diol |
InChI |
InChI=1S/C8H6N2O6/c11-7-3-5(1-2-9(13)14)6(10(15)16)4-8(7)12/h1-4,11-12H/b2-1+ |
InChI Key |
CRZSVYVRNQBKHH-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(C(=CC(=C1O)O)[N+](=O)[O-])/C=C/[N+](=O)[O-] |
Canonical SMILES |
C1=C(C(=CC(=C1O)O)[N+](=O)[O-])C=C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




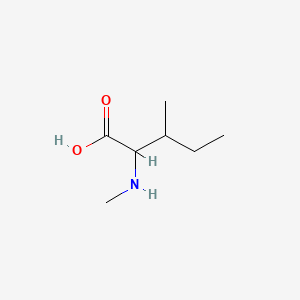
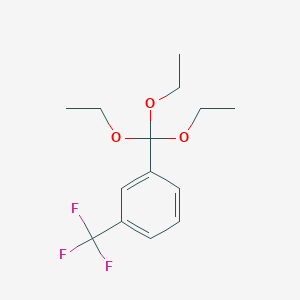
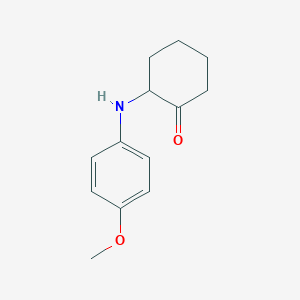
silane](/img/structure/B11941889.png)
![Methyl 2-[({2,2,2-trichloro-1-[(2-methylpropanoyl)amino]ethyl}carbamothioyl)amino]benzoate](/img/structure/B11941890.png)



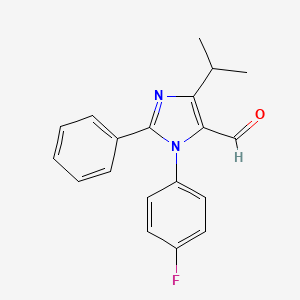

![2,6-Dioxabicyclo[5.2.0]non-1(7)-ene-8,9-dione](/img/structure/B11941922.png)

